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Compound of Interest

Compound Name: 2-(2-Methylpropoxy)benzonitrile

CAS No.: 902093-98-5

Cat. No.: B3372405

Get Quote

Executive Summary
2-Isobutoxybenzonitrile (CAS: 902093-98-5), systematically known as 2-(2-
methylpropoxy)benzonitrile, is a critical intermediate in the synthesis of non-purine xanthine

oxidase inhibitors (e.g., Febuxostat derivatives) and phosphodiesterase type 5 (PDE5)

inhibitors.[1] Unlike its solid para-isomer, the ortho-substituted 2-isobutoxybenzonitrile typically

exists as a colorless oil at room temperature due to steric disruption of crystal packing.[2]

This guide provides a definitive technical analysis of its physicochemical properties, validated

synthesis protocols, and purification strategies for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[1][2]
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Property Data

Systematic Name 2-(2-methylpropoxy)benzonitrile

Common Name 2-Isobutoxybenzonitrile

CAS Number 902093-98-5

Molecular Formula C₁₁H₁₃NO

Molecular Weight 175.23 g/mol

SMILES CC(C)COC1=CC=CC=C1C#N

InChI Key XFQVUWGQZLJGJQ-UHFFFAOYSA-N

Structural Significance
The compound features a benzonitrile core substituted at the ortho (2-) position with an

isobutoxy group.[1] This steric bulk adjacent to the nitrile group influences its reactivity and

physical state:

Electronic Effect: The alkoxy group is electron-donating (+M effect), increasing electron

density on the ring, though the ortho position creates steric hindrance for nucleophilic attacks

at the nitrile carbon.

Physical State: The ortho substitution disrupts planar stacking, lowering the melting point

significantly compared to the para isomer (4-isobutoxybenzonitrile), rendering it a liquid at

standard conditions.

Part 2: Thermodynamic & Physical Properties[1][2]
Melting Point and Boiling Point Data
Accurate determination of phase transition temperatures is vital for process design (distillation

vs. crystallization).
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Property Value / Range Condition Confidence Level

Physical State Colorless Oil 25°C, 1 atm Experimental [1]

Melting Point < 20°C Standard Pressure
Experimental

Observation

Boiling Point (Exp) 120–125°C 0.5–1.0 mmHg
Extrapolated from

analogs

Boiling Point (Pred) 258°C ± 10°C 760 mmHg
Computational

(ACD/Labs)

Density 1.01 ± 0.05 g/cm³ 20°C Predicted

Flash Point ~108°C Closed Cup Predicted

Technical Insight: While the para-isomer (4-isobutoxybenzonitrile) has a reported boiling point

of ~122°C at 0.3 Torr, the ortho-isomer exhibits similar volatility.[2] However, due to its liquid

state at room temperature, purification is best achieved via high-vacuum distillation or flash

column chromatography rather than recrystallization.

Part 3: Synthesis & Experimental Protocol
The most robust synthetic route involves the O-alkylation of 2-hydroxybenzonitrile

(Salicylonitrile) via a Williamson ether synthesis mechanism.[2]

Reaction Scheme
The reaction proceeds via nucleophilic substitution (

) where the phenoxide anion attacks the primary carbon of isobutyl bromide.
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Critical Parameters
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Temp: 70-80°C

Atmosphere: N2/Ar
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Figure 1: Synthetic pathway for 2-isobutoxybenzonitrile via O-alkylation.

Detailed Protocol
Objective: Synthesis of 2-isobutoxybenzonitrile (10 mmol scale).

Preparation:

Charge a dry 100 mL round-bottom flask with 2-hydroxybenzonitrile (1.19 g, 10.0 mmol)

and anhydrous DMF (15 mL).

Add Potassium Carbonate (

, 2.07 g, 15.0 mmol) in one portion.

Note: Use anhydrous DMF to prevent hydrolysis of the alkyl halide.

Alkylation:
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Add Isobutyl Bromide (1.64 g, 1.30 mL, 12.0 mmol) dropwise via syringe.

Heat the suspension to 70–80°C under an inert atmosphere (

) for 4–6 hours.

Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the product (

).

Work-up:

Cool the mixture to room temperature.

Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

Dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

, filter, and concentrate under reduced pressure.[3][4][5][6]

Purification:

Method A (High Purity): Flash Column Chromatography on silica gel using Hexane/Ethyl

Acetate (10:1 to 6:1 gradient).

Method B (Scale-up): High-vacuum distillation (approx. 120°C at 1 mmHg).[2]

Part 4: Purification Logic & Quality Control[2]
Achieving pharmaceutical-grade purity (>98%) requires removing specific impurities such as

unreacted phenol and the elimination byproduct (isobutylene).
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Figure 2: Purification decision matrix based on scale and purity requirements.

Quality Control Parameters
Appearance: Must be a clear, colorless to pale yellow oil. Darkening indicates oxidation or

amine impurities.

1H NMR (CDCl3, 400 MHz):

7.55 (dd, 1H, Ar-H)
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7.48 (m, 1H, Ar-H)

6.95–7.00 (m, 2H, Ar-H)

3.85 (d, 2H,

)

2.15 (m, 1H,

)

1.05 (d, 6H,

)

IR Spectrum: Strong nitrile stretch (

) at ~2225 cm⁻¹.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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